molecular formula C19H24N2O3S B1408628 (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol CAS No. 1159908-18-5

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

Cat. No. B1408628
CAS RN: 1159908-18-5
M. Wt: 360.5 g/mol
InChI Key: DYKJRAGHFUWKRP-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol” is a chiral molecule. The R and S stereochemical descriptors are part of the IUPAC nomenclature. For this purpose, the four groups attached to the chiral center are assigned priority 1, 2, 3, and 4, where 1 is the highest priority and 4 is the lowest .


Synthesis Analysis

The asymmetric synthesis of this compound could involve organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions . This process features low loading (0.5 mol%) and has been observed in the synthesis of the GABA derivative ®-baclofen and a new herbicidal mode-of-action inhibitor (3S,4S)-tetflupyrolimet .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the Cahn-Ingold-Prelog system, which allows us to unambiguously define the stereochemical configuration of any stereocenter, using the designations 'R’ (from the Latin rectus, meaning right-handed) or 'S’ (from the Latin sinister, meaning left-handed) .


Chemical Reactions Analysis

The chemical reactions involving this compound could be related to its asymmetric synthesis. The organocatalytic addition reactions of dithiomalonates to nitrostyrenes under “on water” conditions have been observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The 3d orbitals are actually lower in energy than the 4s orbital, which means that electrons enter the 3d orbitals first . The reversed order of the 3d and 4s orbitals only seems to apply to building the atom up in the first place .

Scientific Research Applications

  • Organocatalysis in Asymmetric Michael Addition : This compound has been studied as a derivative of a new chiral organocatalyst, particularly effective in catalyzing asymmetric Michael addition reactions. This catalysis is believed to involve hydrogen bonding between the catalyst and the reactant β-nitrostyrene (Cui Yan-fang, 2008).

  • Enantioselective Addition in Organic Synthesis : It has been used as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde, yielding various chiral secondary alcohols. This application is significant in the synthesis of optically active compounds (M. Asami et al., 2015).

  • Key Intermediate in Antibiotic Synthesis : The compound serves as a key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance. This showcases its role in medicinal chemistry (T. Fleck et al., 2003).

  • Organic Test Reactions over Acid–Base Catalysts : It's used in studying transformations of related compounds over oxide catalysts, helping in understanding acid-base properties in these solids. Such research has implications in catalyst design and reaction engineering (M. Aramendía et al., 1999).

  • Incorporation in Intercalating Nucleic Acids (INAs) : This compound has been utilized in the synthesis of INAs, which are important in the study of DNA/RNA stability and interactions. Such research contributes to our understanding of genetic materials and their potential therapeutic uses (V. Filichev & E. Pedersen, 2003).

Safety and Hazards

The safety data sheet for a similar compound, (3S,4S)-Tofacitinib, provides some insights into the potential safety and hazards of this compound. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(3S,4S)-1-(4-methylphenyl)sulfonyl-4-[[(1R)-1-phenylethyl]amino]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-8-10-17(11-9-14)25(23,24)21-12-18(19(22)13-21)20-15(2)16-6-4-3-5-7-16/h3-11,15,18-20,22H,12-13H2,1-2H3/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJRAGHFUWKRP-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)O)N[C@H](C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
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(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

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